molecular formula C18H29NO3 B4966125 4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B4966125
M. Wt: 307.4 g/mol
InChI Key: XEOOZUQZKYZRPT-UHFFFAOYSA-N
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Description

4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine is a complex organic compound with a unique structure that includes a morpholine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with morpholine under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or chloroform and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving cell signaling and receptor interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with receptors or enzymes, altering their activity. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-[2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine
  • 3-[2-(4-Methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione

Uniqueness

4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural features, such as the position of the methyl and propan-2-yl groups on the phenoxy ring. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

4-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-15(2)17-12-16(3)13-18(14-17)22-11-10-21-9-6-19-4-7-20-8-5-19/h12-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOOZUQZKYZRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOCCN2CCOCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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